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molecular formula C11H15FN2 B8494498 (r)-1-(4-Fluorophenyl)-3-methylpiperazine

(r)-1-(4-Fluorophenyl)-3-methylpiperazine

Cat. No. B8494498
M. Wt: 194.25 g/mol
InChI Key: IWHUMTGIIKFLSP-SECBINFHSA-N
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Patent
US07342020B2

Procedure details

Sodium-t-butoxide (4.1 g) was added to a solution of tir-tolylphosphine (0.638 g) and palladium acetate (0.319 g ) in toluene (250. mL) under argon and the mixture was stirred for 20 minutes. 4-Fluoro-bromobenzene (5 g) and 2-methylpiperazine (2.85 g) were added and the mixture was heated at 110° C. for 7 hours, then allowed to cool to ambient temperature and keep at this temperature for 20 hours. The reaction mixture was filtered through Celite®, the filter cake was washed twice with dichloromethane (2×25 mL) and the filtrate was evaporated to dryness. The residue was chromatographed on silica eluting initially with dichloromethane and then with a mixture of dichloromethane, methanol and ammonium hydroxide (100:5:1) to give 2-methyl-4(4-fluorophenyl)-piperazine, 2.5 g.
Quantity
4.1 g
Type
reactant
Reaction Step One
[Compound]
Name
tir-tolylphosphine
Quantity
0.638 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.319 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2.85 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].[F:7][C:8]1[CH:13]=[CH:12][C:11](Br)=[CH:10][CH:9]=1.[CH3:15][CH:16]1[CH2:21][NH:20][CH2:19][CH2:18][NH:17]1>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:15][CH:16]1[CH2:21][N:20]([C:11]2[CH:12]=[CH:13][C:8]([F:7])=[CH:9][CH:10]=2)[CH2:19][CH2:18][NH:17]1 |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
tir-tolylphosphine
Quantity
0.638 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.319 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)Br
Name
Quantity
2.85 g
Type
reactant
Smiles
CC1NCCNC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
WAIT
Type
WAIT
Details
keep at this temperature for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite®
WASH
Type
WASH
Details
the filter cake was washed twice with dichloromethane (2×25 mL)
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica eluting initially with dichloromethane
ADDITION
Type
ADDITION
Details
with a mixture of dichloromethane, methanol and ammonium hydroxide (100:5:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1NCCN(C1)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07342020B2

Procedure details

Sodium-t-butoxide (4.1 g) was added to a solution of tir-tolylphosphine (0.638 g) and palladium acetate (0.319 g ) in toluene (250. mL) under argon and the mixture was stirred for 20 minutes. 4-Fluoro-bromobenzene (5 g) and 2-methylpiperazine (2.85 g) were added and the mixture was heated at 110° C. for 7 hours, then allowed to cool to ambient temperature and keep at this temperature for 20 hours. The reaction mixture was filtered through Celite®, the filter cake was washed twice with dichloromethane (2×25 mL) and the filtrate was evaporated to dryness. The residue was chromatographed on silica eluting initially with dichloromethane and then with a mixture of dichloromethane, methanol and ammonium hydroxide (100:5:1) to give 2-methyl-4(4-fluorophenyl)-piperazine, 2.5 g.
Quantity
4.1 g
Type
reactant
Reaction Step One
[Compound]
Name
tir-tolylphosphine
Quantity
0.638 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.319 g
Type
catalyst
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
2.85 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[Na+].[F:7][C:8]1[CH:13]=[CH:12][C:11](Br)=[CH:10][CH:9]=1.[CH3:15][CH:16]1[CH2:21][NH:20][CH2:19][CH2:18][NH:17]1>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[CH3:15][CH:16]1[CH2:21][N:20]([C:11]2[CH:12]=[CH:13][C:8]([F:7])=[CH:9][CH:10]=2)[CH2:19][CH2:18][NH:17]1 |f:0.1,5.6.7|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
tir-tolylphosphine
Quantity
0.638 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0.319 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=C1)Br
Name
Quantity
2.85 g
Type
reactant
Smiles
CC1NCCNC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to ambient temperature
WAIT
Type
WAIT
Details
keep at this temperature for 20 hours
Duration
20 h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite®
WASH
Type
WASH
Details
the filter cake was washed twice with dichloromethane (2×25 mL)
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica eluting initially with dichloromethane
ADDITION
Type
ADDITION
Details
with a mixture of dichloromethane, methanol and ammonium hydroxide (100:5:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1NCCN(C1)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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